Hyoscyamide

Description

Overview of Tropane (B1204802) Alkaloids (TAs) and Hyoscyamine's Significance in Phytochemistry and Chemical Biology

Tropane alkaloids (TAs) are a class of bicyclic alkaloids characterized by the tropane ring system (8-azabicyclo[3.2.1]octane nucleus). silae.itbohrium.com They are predominantly found in the Solanaceae family, which includes plants like deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium). wikipedia.orgnumberanalytics.comresearchgate.net TAs are classified into three main groups: hyoscyamine (B1674123) and its derivatives (like scopolamine), cocaine, and calystegines. bohrium.comresearchgate.net

Hyoscyamine is of particular interest in phytochemistry due to its role as a direct precursor to scopolamine (B1681570), another medicinally important TA. wikipedia.orgpnas.org The biosynthesis of these compounds within plants is a complex process that has been the subject of extensive research. rsc.org Understanding the enzymatic steps and regulatory mechanisms involved in hyoscyamine production provides a window into plant metabolic engineering and the potential for enhancing the production of valuable alkaloids. mdpi.comresearchgate.net In chemical biology, hyoscyamine serves as a crucial tool for studying the nervous system, specifically the parasympathetic nervous system, due to its interaction with muscarinic acetylcholine (B1216132) receptors. ontosight.ainih.gov

Historical Perspectives on Hyoscyamine Research (excluding medicinal use history)

The scientific investigation of hyoscyamine has a rich history. It is the levorotatory isomer of atropine (B194438). wikipedia.org Research into the actions of hyoscyamine dates back to at least 1826. drugbank.com The elucidation of the biosynthesis of hyoscyamine and other TAs has been a long-standing endeavor. The complete biosynthetic pathway of hyoscyamine and scopolamine was fully clarified in 2020, a culmination of over a century of research. rsc.org This breakthrough has paved the way for the de novo synthesis of these compounds in microorganisms like yeast. rsc.orgnih.gov

Current Research Paradigms and Future Directions in Hyoscyamine Studies

Modern research on hyoscyamine is heavily focused on metabolic engineering and synthetic biology. The goal is to develop efficient methods for producing hyoscyamine and its derivatives, particularly the more valuable scopolamine. pnas.orgmdpi.com One key area of investigation is the overexpression of genes encoding enzymes in the TA biosynthetic pathway. For example, overexpressing the gene for hyoscyamine 6β-hydroxylase (H6H), the enzyme that converts hyoscyamine to scopolamine, has been shown to increase scopolamine yields in transgenic plants. pnas.orgmdpi.com

Future research is likely to continue exploring the genetic and enzymatic regulation of the TA pathway to further optimize production. nih.gov This includes identifying and characterizing transporters involved in the movement of hyoscyamine and its precursors within the plant cell. nih.gov Additionally, there is interest in exploring the potential of hyoscyamine and its derivatives for novel applications.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive scientific overview of hyoscyamine, focusing exclusively on its chemical and biological properties within an academic framework. The objective is to detail the compound's biosynthesis, its mechanism of action at a molecular level, and the analytical techniques used for its study, while strictly excluding any discussion of its clinical applications or physiological effects in humans.

Biosynthesis and Chemical Synthesis of Hyoscyamine

The formation of hyoscyamine in plants is a complex biosynthetic pathway, and its chemical synthesis has also been a subject of scientific exploration.

Biosynthesis in Plants

The biosynthesis of hyoscyamine begins with the amino acid L-ornithine. silae.itwikipedia.org Through a series of enzymatic reactions, L-ornithine is converted to putrescine, which is then methylated to form N-methylputrescine. wikipedia.orgwikipedia.org The pathway continues through several intermediates, including tropinone (B130398). wikipedia.org Tropinone is then reduced to tropine (B42219). wikipedia.org The tropine molecule subsequently condenses with phenyllactate, derived from phenylalanine, to form littorine (B1216117). wikipedia.org A key rearrangement of littorine, catalyzed by a cytochrome P450 enzyme, yields hyoscyamine aldehyde, which is finally reduced to hyoscyamine. researchgate.netwikipedia.org

Chemical Synthesis and Precursors

The complete biosynthetic pathway of hyoscyamine involves 13 enzymes. mdpi.com The de novo synthesis of hyoscyamine has been successfully achieved in yeast, demonstrating the potential for microbial production platforms. silae.itnih.gov This achievement was the result of systematically elucidating and reconstructing the entire plant-based pathway in a microbial host. mdpi.com

Molecular Mechanism of Action

Hyoscyamine exerts its effects by interacting with specific receptors in the nervous system.

Interaction with Muscarinic Acetylcholine Receptors

Hyoscyamine is a competitive and non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). ontosight.aidrugbank.com It functions by blocking the action of the neurotransmitter acetylcholine at these receptors. nih.govpediatriconcall.com This blockade prevents the downstream signaling cascades that are normally initiated by acetylcholine binding. The affinity of hyoscyamine for these receptors is a key determinant of its biological activity. nih.gov

Downstream Signaling Pathways

By blocking muscarinic receptors, hyoscyamine inhibits the parasympathetic nervous system's effects on various tissues. wikipedia.orgontosight.ai For instance, antagonism of M2 receptors in the heart leads to an increased heart rate, while blocking M3 receptors in smooth muscle results in reduced peristalsis and glandular secretions. drugbank.com

Chemical and Physical Properties

The distinct chemical structure of hyoscyamine underlies its physical and reactive properties.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (S)-(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |

Data from PubChem. nih.gov

Stereochemistry and Isomerism

Hyoscyamine is the levorotatory (l-) isomer of atropine. wikipedia.org The specific stereochemistry of the molecule is crucial for its biological activity.

Solubility and Stability

Information regarding the specific solubility and stability parameters of hyoscyamine is not extensively detailed in the provided search results.

Enzymatic Conversion and Metabolism

Hyoscyamine can be further metabolized by enzymes to produce other important compounds.

Conversion to Scopolamine

The enzyme hyoscyamine 6β-hydroxylase (H6H) is responsible for the conversion of hyoscyamine into scopolamine. plos.orgnih.gov This is a two-step process where hyoscyamine is first hydroxylated to 6β-hydroxyhyoscyamine, which is then epoxidized to form scopolamine. pnas.org This conversion is a major focus of metabolic engineering efforts aimed at increasing scopolamine production. pnas.orgmdpi.com

Metabolic Fate in Biological Systems

A small amount of hyoscyamine is hydrolyzed to tropine and tropic acid. drugbank.com The majority of the compound is eliminated unchanged. drugbank.com

Analytical Techniques for Hyoscyamine

Various analytical methods are employed for the detection and quantification of hyoscyamine in different matrices.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of hyoscyamine. isciii.esuniversiteitleiden.nl Gas chromatography-mass spectrometry (GC-MS) is another powerful method for both identifying and quantifying hyoscyamine. tubitak.gov.trresearchgate.net These techniques offer high sensitivity and selectivity.

Spectroscopic Methods

While not detailed as primary quantification methods in the search results, spectroscopic techniques are implicitly used as detectors in chromatographic methods (e.g., UV detection in HPLC). isciii.esuniversiteitleiden.nl

Immunoassays

Immunological methods have also been developed for the analysis of tropane alkaloids like hyoscyamine. tubitak.gov.tr

Research and Development

The study of hyoscyamine continues to evolve, with a focus on enhancing its production and exploring its properties.

Metabolic Engineering of the Biosynthetic Pathway

A significant area of research involves the genetic modification of plants and microorganisms to increase the yield of hyoscyamine and, more commonly, to enhance its conversion to scopolamine. mdpi.complos.org This includes overexpressing key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). mdpi.complos.org

Protein Engineering of Key Enzymes

Researchers are also using protein engineering techniques to improve the efficiency of enzymes in the biosynthetic pathway. For example, mutagenesis studies on H6H have been conducted to enhance its catalytic activity for the conversion of hyoscyamine to scopolamine. nih.gov

Future Research Directions

Future research will likely focus on further elucidating the regulatory networks that control tropane alkaloid biosynthesis. nih.gov The development of more efficient microbial production platforms is another key objective. nih.gov There is also ongoing research into the potential for producing novel tropane alkaloid derivatives with unique properties. nih.gov

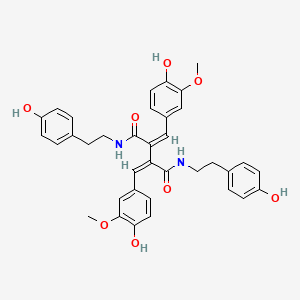

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2Z,3Z)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-N,N'-bis[2-(4-hydroxyphenyl)ethyl]butanediamide |

InChI |

InChI=1S/C36H36N2O8/c1-45-33-21-25(7-13-31(33)41)19-29(35(43)37-17-15-23-3-9-27(39)10-4-23)30(20-26-8-14-32(42)34(22-26)46-2)36(44)38-18-16-24-5-11-28(40)12-6-24/h3-14,19-22,39-42H,15-18H2,1-2H3,(H,37,43)(H,38,44)/b29-19-,30-20- |

InChI Key |

FGAVHWSCPSBSMG-NAZWXXJZSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C(=O)NCCC2=CC=C(C=C2)O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O)C(=O)NCCC4=CC=C(C=C4)O)O |

Synonyms |

hyoscyamide |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Hyoscyamine

Root-Specific Biosynthesis and Translocation

Research has consistently shown that the primary site of hyoscyamine (B1674123) biosynthesis is in the roots of the plant. mdpi.comnih.govplos.org Specifically, the pericycle, a layer of cells just inside the endodermis of the root, has been identified as the precise location for the synthesis of hyoscyamine and its subsequent conversion to scopolamine (B1681570). researchgate.netnih.govresearchgate.net Genes encoding key enzymes in the tropane (B1204802) alkaloid biosynthetic pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), are highly expressed in the roots. mdpi.comnih.govoup.com

Distribution in Aerial Parts (Leaves, Stems, Flowers)

The aerial parts of hyoscyamine-producing plants serve as the primary storage sites for the alkaloid. The leaves, in particular, often show the highest concentrations of accumulated hyoscyamine. ashs.orgcabidigitallibrary.org For example, in Atropa belladonna and Datura stramonium, the leaves are major reservoirs of this compound. ekb.egoup.com Stems and flowers also accumulate hyoscyamine, although often to a lesser extent than the leaves. ashs.orgcabidigitallibrary.orgresearchgate.net In Duboisia myoporoides, scopolamine and hyoscyamine are primarily accumulated in the leaves. oup.comnih.gov Similarly, in Datura metel, while the synthesis is in the roots, the accumulation of the resulting alkaloids is significant in the leaf and stem tissues. researchgate.net

Developmental Stage Influence on Hyoscyamine Content

Core Precursors and Early Pathway Steps

The journey to hyoscyamine begins with fundamental amino acids and proceeds through a series of enzymatic transformations to build the characteristic tropane (B1204802) ring structure.

Origin from Ornithine and Putrescine

The biosynthesis of the tropane ring system, the core structure of hyoscyamine, initiates with the amino acid L-ornithine. wikipedia.orgmdpi.com Ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to yield putrescine. wikipedia.orgfrontiersin.org Putrescine can also be synthesized from L-arginine through a series of steps involving arginine decarboxylase (ADC), agmatine (B1664431) iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (NCPAH). mdpi.com However, in solanaceous plants, the pathway predominantly relies on the decarboxylation of ornithine. iastate.edu This initial step is crucial as it provides the foundational four-carbon diamine unit for the construction of the pyrrolidine (B122466) ring within the tropane skeleton. uomustansiriyah.edu.iq

Tropine (B42219) Moiety Formation

The transformation of N-methylputrescine into the tropine moiety involves several key enzymatic reactions. First, N-methylputrescine undergoes oxidative deamination catalyzed by a copper-dependent N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal. mdpi.commdpi.com This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com

The N-methyl-Δ¹-pyrrolinium cation then serves as a crucial intermediate for the formation of the bicyclic tropane skeleton. mdpi.com An atypical polyketide synthase from Atropa belladonna catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation. nih.gov This intermediate is subsequently converted to tropinone (B130398) through a condensation reaction mediated by a cytochrome P450 enzyme, CYP82M3. mdpi.comnih.gov

Tropinone stands at a branch point where two stereospecific reductases determine the subsequent pathway. Tropinone reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), which is the direct precursor for hyoscyamine. mdpi.comnih.gov In contrast, tropinone reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which leads to the biosynthesis of other alkaloids. mdpi.com

Intermediate Metabolites and Branch Points

The pathway from tropine to hyoscyamine involves the attachment of a tropic acid side chain and a key molecular rearrangement.

Littorine (B1216117) Pathway and Rearrangement to Hyoscyamine Aldehyde

The formation of the tropic acid side chain of hyoscyamine begins with the amino acid phenylalanine. frontiersin.org Phenylalanine is converted to phenyllactic acid. mdpi.com Tropine then undergoes esterification with phenyllactic acid to form the intermediate littorine. researchgate.net

A crucial and complex step in the pathway is the rearrangement of the littorine molecule. This intramolecular rearrangement is catalyzed by a cytochrome P450 monooxygenase, CYP80F1, which converts littorine into hyoscyamine aldehyde. wikipedia.orgmdpi.com This enzyme-catalyzed reaction involves the migration of a carboxyl group, transforming the linear phenyllactate moiety into the branched tropic acid structure characteristic of hyoscyamine. mdpi.comresearchgate.net Quantum chemistry calculations suggest this rearrangement likely proceeds through a concerted mechanism involving a carbocation intermediate, which has a relatively low energy barrier. nih.govacs.org

Reduction of Hyoscyamine Aldehyde to Hyoscyamine

The final step in the biosynthesis of hyoscyamine is the reduction of hyoscyamine aldehyde. mdpi.comnih.gov Recent research has identified a specific enzyme, hyoscyamine dehydrogenase (HDH), that catalyzes this reduction to form hyoscyamine. nih.govacs.org This enzyme, discovered through functional genomics, is a zinc-dependent alcohol dehydrogenase that likely utilizes NADPH as a hydride donor. nih.gov Enzymatic assays have confirmed that this dehydrogenase can reduce hyoscyamine aldehyde to produce hyoscyamine. acs.orgfigshare.com

Table of Mentioned Chemical Compounds

| Compound Name |

| Agmatine |

| Arginine |

| Hyoscyamine |

| Hyoscyamine aldehyde |

| Littorine |

| N-carbamoylputrescine |

| N-methyl-Δ¹-pyrrolinium cation |

| N-methylputrescine |

| Ornithine |

| Phenyllactic acid |

| Phenylalanine |

| Pseudotropine |

| Putrescine |

| S-adenosyl-L-methionine (SAM) |

| Tropine |

| Tropinone |

| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| 4-methylaminobutanal |

Table of Mentioned Enzymes

| Enzyme Name | Abbreviation | EC Number | Function |

| Arginine decarboxylase | ADC | 4.1.1.19 | Converts arginine to agmatine |

| Agmatine iminohydrolase | AIH | 3.5.3.12 | Converts agmatine to N-carbamoylputrescine |

| Cytochrome P450 monooxygenase | CYP80F1 | 1.14.14.1 | Rearranges littorine to hyoscyamine aldehyde |

| Cytochrome P450 enzyme | CYP82M3 | --- | Catalyzes the formation of tropinone |

| Hyoscyamine dehydrogenase | HDH | --- | Reduces hyoscyamine aldehyde to hyoscyamine |

| N-carbamoylputrescine amidohydrolase | NCPAH | 3.5.1.53 | Converts N-carbamoylputrescine to putrescine |

| N-methylputrescine oxidase | MPO | 1.4.3.6 | Catalyzes the oxidative deamination of N-methylputrescine |

| Ornithine decarboxylase | ODC | 4.1.1.17 | Converts ornithine to putrescine |

| Polyketide synthase | --- | --- | Catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| Putrescine N-methyltransferase | PMT | 2.1.1.53 | Methylates putrescine to N-methylputrescine |

| Tropinone reductase I | TR-I | 1.1.1.206 | Reduces tropinone to tropine |

| Tropinone reductase II | TR-II | 1.1.1.236 | Reduces tropinone to pseudotropine |

Stereochemical Considerations in Biosynthesis

The biosynthesis of hyoscyamine is a highly stereospecific process, resulting predominantly in the formation of one enantiomer. However, the presence of its racemic form, atropine (B194438), in plant extracts points to important stereochemical transformations that can occur post-synthesis.

Formation of S-(-)-Hyoscyamine

The biologically active form of hyoscyamine is the (S)-(-)-enantiomer. The stereochemistry of this molecule is determined by two key precursors: the tropane ring and tropic acid. The tropane ring itself is formed from tropinone, which is reduced by the enzyme tropinone reductase I (TR-I) to produce tropine (3α-tropanol). nih.gov This reduction is stereospecific, yielding the 3α-configuration necessary for the subsequent esterification. nih.gov

The side chain, tropic acid, also possesses a chiral center. Its biosynthesis from phenylalanine involves a notable intramolecular rearrangement of the carboxyl group. cdnsciencepub.com This rearrangement occurs with retention of configuration, leading to the formation of (S)-tropic acid. cdnsciencepub.com The final step in the biosynthesis of S-(-)-hyoscyamine is the esterification of tropine with a derivative of (S)-tropic acid. This reaction is catalyzed by an enzyme that maintains the stereochemical integrity of both precursors, resulting in the exclusive formation of S-(-)-hyoscyamine. nih.govrsc.org

The enzyme hyoscyamine 6β-hydroxylase (H6H) further acts on (S)-hyoscyamine (also referred to as l-hyoscyamine) to catalyze its hydroxylation to 6β-hydroxyhyoscyamine, a step towards the synthesis of scopolamine. nih.govmdpi.comacs.org This enzyme exhibits a high degree of substrate specificity, acting on the (S)-enantiomer. mdpi.com

Insights into R-(+)-Hyoscyamine Presence and Racemization

While the biosynthetic pathway is geared towards producing S-(-)-hyoscyamine, its enantiomer, R-(+)-hyoscyamine, is also found, typically as part of the racemic mixture known as atropine. mdpi.com Atropine is a 1:1 mixture of S-(-)- and R-(+)-hyoscyamine. mdpi.com The presence of the R-(+)-isomer is not due to a separate biosynthetic pathway but rather the result of racemization of the initially formed S-(-)-hyoscyamine. cdnsciencepub.commdpi.com

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, readily occurs with hyoscyamine. cdnsciencepub.commdpi.com This process is particularly notable during the extraction of the alkaloid from plant material, especially under basic or neutral conditions. thieme-connect.com The hydrogen atom at the chiral center of the tropic acid moiety is susceptible to removal and re-addition, leading to the inversion of stereochemistry and the formation of the R-(+)-enantiomer. cdnsciencepub.com

Studies have shown that S-(-)-hyoscyamine is not stable and can rapidly racemize to atropine. mdpi.com This instability is a key reason why atropine, being a stable racemate, is often utilized in medicinal applications instead of the pure S-(-)-enantiomer. mdpi.com The pharmacological potency of the two isomers differs significantly, with the S-(–)-isomer being estimated to be 30–300 times more potent than the R-(+)-isomer. mdpi.com

The relative ease of racemization of hyoscyamine contrasts with the greater optical stability of scopolamine, another tropane alkaloid derived from hyoscyamine. cdnsciencepub.com

Enzymology and Molecular Genetics of Hyoscyamine Biosynthesis

Key Enzymes and Their Catalytic Mechanisms

The biosynthesis of hyoscyamine (B1674123) involves several key enzymatic steps, each catalyzed by a specific protein with a distinct mechanism. These enzymes ensure the efficient and stereospecific production of the alkaloid.

Putrescine N-methyltransferase (PMT) marks the first committed step in tropane (B1204802) alkaloid biosynthesis. iastate.edu It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amino group of putrescine, yielding N-methylputrescine. iastate.edunumberanalytics.com This reaction is crucial as it channels the flow of the precursor, putrescine, towards the synthesis of tropane alkaloids and away from other metabolic pathways like polyamine biosynthesis. iastate.eduscience.gov

Biochemical studies have revealed that PMT from various solanaceous plants, such as Hyoscyamus albus, operates via an ordered bi-bi mechanism. nih.gov In this mechanism, the substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. nih.gov The enzyme exhibits a high affinity for putrescine. science.govnih.gov Interestingly, PMT shares biochemical similarities with spermidine (B129725) synthase (SPDS), an enzyme involved in polyamine biosynthesis, suggesting a common evolutionary ancestor. iastate.edu However, unlike SPDS, which uses decarboxylated S-adenosylmethionine, PMT utilizes SAM as the methyl donor. iastate.edumdpi.com Phylogenetic analyses support the hypothesis that PMTs evolved from SPDSs through a gene duplication event. iastate.edu

Table 1: Characteristics of Putrescine N-methyltransferase (PMT)

| Feature | Description |

| Enzyme Commission No. | EC 2.1.1.53 mdpi.com |

| Reaction Catalyzed | Putrescine + S-adenosyl-L-methionine → N-methylputrescine + S-adenosyl-L-homocysteine |

| Substrates | Putrescine, S-adenosyl-L-methionine (SAM) nih.gov |

| Products | N-methylputrescine, S-adenosyl-L-homocysteine nih.gov |

| Catalytic Mechanism | Ordered bi-bi mechanism nih.gov |

| Significance | First committed and rate-limiting step in tropane alkaloid biosynthesis science.govmdpi.com |

Following the methylation of putrescine, N-methylputrescine oxidase (MPO) catalyzes the oxidative deamination of N-methylputrescine. numberanalytics.commdpi.com This reaction produces 4-methylaminobutanal, which then undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comoup.com This cation is a central intermediate in the biosynthesis of both tropane alkaloids and nicotine (B1678760). mdpi.comoup.com

MPO is a copper-containing amine oxidase (CuAO). mdpi.comoup.com These enzymes are typically homodimers, with each subunit containing a copper ion that is essential for catalysis. oup.com The catalytic process involves the oxidation of a conserved tyrosine residue at the active site to form a topaquinone (B1675334) cofactor. oup.com The MPO from Nicotiana tabacum has been cloned and characterized, revealing that it is part of a small multigene family. nih.gov The recombinant MPO protein demonstrates a higher affinity for N-methylputrescine compared to other diamines, which may play a role in determining the specific alkaloid profiles in plants. nih.gov

Table 2: Characteristics of N-methylputrescine oxidase (MPO)

| Feature | Description |

| Enzyme Commission No. | EC 1.4.3.6 mdpi.com |

| Reaction Catalyzed | N-methylputrescine + O₂ + H₂O → 4-methylaminobutanal + NH₃ + H₂O₂ |

| Substrate | N-methylputrescine numberanalytics.commdpi.com |

| Product | 4-methylaminobutanal (which spontaneously cyclizes to N-methyl-Δ¹-pyrrolinium cation) numberanalytics.commdpi.com |

| Enzyme Type | Copper-containing amine oxidase (CuAO) mdpi.comoup.com |

| Significance | Catalyzes a key step leading to the formation of the pyrrolidine (B122466) ring of the tropane skeleton. oup.com |

The formation of the tropane ring, a defining feature of hyoscyamine, involves a Type III polyketide synthase (PKS), specifically named pyrrolidine ketide synthase (PYKS). researchgate.netresearchgate.net This enzyme catalyzes the condensation of two molecules of malonyl-CoA to generate a 3-oxo-glutaric acid intermediate. researchgate.netsigmaaldrich.com This intermediate then undergoes a non-enzymatic, Mannich-like condensation with the N-methyl-Δ¹-pyrrolinium cation to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA). researchgate.netsigmaaldrich.com

The discovery of PYKS and its role in tropane alkaloid biosynthesis was a significant breakthrough in understanding the formation of the tropane skeleton. researchgate.net Structural and biochemical analyses of PYKS from several hyoscyamine-producing plants have shown that it is an unusual plant type III PKS that catalyzes only a single round of malonyl-CoA condensation. researchgate.netsigmaaldrich.com The subsequent condensation with the N-methyl-Δ¹-pyrrolinium cation to form MPOA is a spontaneous, non-enzymatic reaction. researchgate.netsigmaaldrich.com

Table 3: Characteristics of Type III Polyketide Synthase (PYKS)

| Feature | Description |

| Enzyme Type | Type III Polyketide Synthase |

| Reaction Catalyzed | 2 Malonyl-CoA → 3-oxo-glutaric acid + 2 CoASH |

| Substrate | Malonyl-CoA researchgate.net |

| Product | 3-oxo-glutaric acid researchgate.net |

| Significance | Initiates the formation of the carbon backbone that will become part of the tropane ring. researchgate.net |

The cyclization of MPOA to form the bicyclic tropane core is catalyzed by a cytochrome P450 enzyme, tropinone (B130398) synthase (CYP82M3). researchgate.netmdpi.comnih.gov This enzyme facilitates the oxidative cyclization of MPOA to produce tropinone, the first intermediate in the pathway that possesses the characteristic 8-azabicyclo[3.2.1]octane structure of tropane alkaloids. researchgate.netmsu.edu

The identification of CYP82M3 in Atropa belladonna was crucial in elucidating the mechanism of tropinone biosynthesis. msu.edu Research has shown that the expression of CYP82M3 is essential for tropinone formation. researchgate.net Interestingly, while both cocaine (produced in Erythroxylaceae) and hyoscyamine (produced in Solanaceae) biosynthesis involve the formation of a tropane skeleton, the enzymes responsible for this step have evolved independently. pnas.org In Erythroxylaceae, a different cytochrome P450, CYP81AN15, catalyzes a similar reaction, highlighting a case of convergent evolution. pnas.org

Table 4: Characteristics of Tropinone Synthase (CYP82M3)

| Feature | Description |

| Enzyme Type | Cytochrome P450 monooxygenase mdpi.comnih.gov |

| Reaction Catalyzed | Oxidative cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) to tropinone |

| Substrate | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) |

| Product | Tropinone researchgate.netmsu.edu |

| Significance | Catalyzes the formation of the bicyclic tropane core structure. researchgate.netmsu.edu |

Tropinone serves as a branch point in tropane alkaloid metabolism, and its fate is determined by two stereospecific reductases: tropinone reductase I (TR I) and tropinone reductase II (TR II). mdpi.comnih.gov Both enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and catalyze the NADPH-dependent reduction of the keto group of tropinone. mdpi.comresearchgate.net

TR I reduces tropinone to tropine (B42219), which has a 3α-hydroxyl group. mdpi.commdpi.com Tropine is the direct precursor for the biosynthesis of hyoscyamine and scopolamine (B1681570). mdpi.commdpi.com In contrast, TR II reduces tropinone to pseudotropine, which has a 3β-hydroxyl group and is a precursor for the synthesis of calystegines. mdpi.commdpi.com The two reductases share significant amino acid sequence identity and are believed to have evolved from a common ancestor through a gene duplication event. mdpi.compnas.org The stereospecificity of these enzymes is determined by the orientation in which tropinone binds within their respective active sites. researchgate.netacs.org

Table 5: Characteristics of Tropinone Reductases (TR I and TR II)

| Feature | Tropinone Reductase I (TR I) | Tropinone Reductase II (TR II) |

| Enzyme Commission No. | EC 1.1.1.206 mdpi.comnih.gov | EC 1.1.1.236 mdpi.comnih.gov |

| Reaction Catalyzed | Tropinone + NADPH + H⁺ → Tropine + NADP⁺ | Tropinone + NADPH + H⁺ → Pseudotropine + NADP⁺ |

| Substrate | Tropinone researchgate.net | Tropinone researchgate.net |

| Product | Tropine (3α-tropanol) mdpi.commdpi.com | Pseudotropine (3β-tropanol) mdpi.commdpi.com |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) mdpi.comresearchgate.net | Short-chain dehydrogenase/reductase (SDR) mdpi.comresearchgate.net |

| Metabolic Role | Directs metabolic flux towards hyoscyamine and scopolamine biosynthesis. nih.gov | Directs metabolic flux towards calystegine biosynthesis. nih.gov |

The final stages of hyoscyamine biosynthesis involve the esterification of tropine with phenyllactic acid to form littorine (B1216117), which is then rearranged to hyoscyamine. mdpi.comnih.gov The key enzyme in this rearrangement is littorine mutase, a cytochrome P450 enzyme designated as CYP80F1. mdpi.comresearchgate.net

Initially, it was thought that the conversion of littorine to hyoscyamine might involve a coenzyme B12-mediated isomerization, but this was disproven. mdpi.com Instead, CYP80F1 catalyzes a complex two-step process. iastate.edunih.gov The first step is an oxidation/rearrangement of (R)-littorine to form hyoscyamine aldehyde. researchgate.netnih.gov This is followed by the reduction of hyoscyamine aldehyde to hyoscyamine, a reaction catalyzed by a recently identified hyoscyamine dehydrogenase. researchgate.netresearchgate.net Mechanistic studies using isotopic labeling have shown that C3' hydrogen abstraction is the rate-limiting step in the oxidation/rearrangement of littorine. nih.gov Further investigations with fluorinated littorine analogues suggest that the rearrangement likely proceeds through a benzylic radical intermediate. nih.gov

Table 6: Characteristics of Littorine Mutase (CYP80F1)

| Feature | Description |

| Enzyme Commission No. | EC 1.6.2.4 iastate.edumdpi.com |

| Enzyme Type | Cytochrome P450 monooxygenase researchgate.netnih.gov |

| Reaction Catalyzed | Oxidation and rearrangement of (R)-littorine to hyoscyamine aldehyde researchgate.netnih.gov |

| Substrate | (R)-littorine researchgate.netnih.gov |

| Product | Hyoscyamine aldehyde researchgate.netnih.gov |

| Significance | Catalyzes the key rearrangement step that establishes the stereochemistry of the tropic acid moiety in hyoscyamine. |

Hyoscyamine Dehydrogenase (AbHDH) / Hyoscyamine Aldehyde Reductase

A pivotal step in hyoscyamine biosynthesis is the reduction of hyoscyamine aldehyde to form hyoscyamine. acs.orgresearchgate.net This reaction is catalyzed by hyoscyamine dehydrogenase (HDH), also referred to as hyoscyamine aldehyde reductase. researchgate.net Research has led to the identification of a root-expressed gene from Atropa belladonna, designated as AbHDH, which encodes this crucial enzyme. acs.orgresearchgate.net

Enzymatic assays have revealed the dual functionality of AbHDH. It can reduce hyoscyamine aldehyde to produce hyoscyamine and, under different conditions, can also oxidize hyoscyamine back to hyoscyamine aldehyde. acs.orgresearchgate.net To understand its catalytic mechanism, the crystal structure of AbHDH has been determined at a 2.4-Å resolution. acs.orgresearchgate.net Homology modeling suggests that AbHDH is a zinc-dependent alcohol dehydrogenase belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily and likely utilizes NADPH as a hydride donor for the reduction of hyoscyamine aldehyde. nih.govresearchgate.net

Studies involving the overexpression of AbHDH in root cultures of A. belladonna demonstrated a significant enhancement in the biosynthesis of hyoscyamine, as well as its downstream derivatives, anisodamine (B1666042) and scopolamine. acs.orgresearchgate.net Conversely, suppression of AbHDH through RNAi technology did not lead to a decrease in the production of these alkaloids, but it did result in the accumulation of hyoscyamine aldehyde. acs.orgresearchgate.net This suggests the presence of alternative or redundant pathways for this conversion step. The discovery and characterization of HDH have provided valuable insights for the metabolic engineering of tropane alkaloids in plants. acs.orgresearchgate.net

Hyoscyamine 6β-Hydroxylase (H6H) and its Bifunctional Activity

Hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, is a key enzyme that catalyzes the final two steps in the conversion of hyoscyamine to scopolamine. mdpi.comnih.govnih.gov This bifunctional enzyme first hydroxylates hyoscyamine at the 6β-position to produce 6β-hydroxyhyoscyamine (also known as anisodamine), and subsequently catalyzes an epoxidation reaction to form scopolamine. mdpi.comnih.govresearchgate.net The hydroxylase activity of H6H is generally more robust than its rate-limiting epoxidase activity. mdpi.comnih.gov

The gene encoding H6H has been isolated and characterized from various solanaceous plants, including Anisodus tanguticus, Brugmansia sanguinea, and Datura metel. nih.govnih.govnih.gov Recombinant expression of H6H in Escherichia coli has confirmed its ability to convert hyoscyamine to scopolamine. nih.govnih.gov The enzyme requires l-hyoscyamine (B7768854), oxygen, and α-ketoglutarate for its activity, and its catalysis is enhanced by the presence of Fe²⁺ ions, catalase, and ascorbate. mdpi.com The activity of H6H is inhibited by EDTA and other divalent cations like Ca²⁺, Cu²⁺, and Zn²⁺. mdpi.com

Structural studies of H6H from D. metel have provided detailed insights into its substrate binding and catalytic mechanism. researchgate.netrcsb.orggenscript.com High-resolution crystal structures have revealed the roles of specific amino acid residues, such as Glu-116 and Tyr-326, in interacting with the hyoscyamine molecule. researchgate.netrcsb.orggenscript.com These structural insights, combined with computational calculations, have helped to explain the regioselectivity of the hydroxylation reaction. rcsb.orggenscript.com The level of H6H expression is often a determining factor in whether a plant primarily accumulates hyoscyamine or scopolamine. mdpi.com

Gene Isolation, Characterization, and Expression Profiling

The genes encoding the key enzymes in the hyoscyamine biosynthetic pathway have been isolated and characterized from several tropane alkaloid-producing plants. Functional genomics approaches, including mining transcriptome datasets, have been instrumental in identifying these genes. nih.govsci-hub.se For instance, the gene for hyoscyamine dehydrogenase (HDH) was discovered by searching for genes that are co-expressed with other known tropane alkaloid biosynthetic genes in the root tissues of Atropa belladonna. nih.govsci-hub.se

Similarly, the gene for hyoscyamine 6β-hydroxylase (H6H) has been isolated from various species, including Hyoscyamus niger, Anisodus tanguticus, and Datura metel. nih.govbiotechrep.iroup.com The full-length cDNA of H6H from A. tanguticus hairy roots revealed an open reading frame of 1035 base pairs, encoding a protein of 344 amino acids with high homology to other known H6Hs. nih.gov The characterization of these genes often involves heterologous expression in systems like E. coli to confirm their enzymatic function. nih.gov

Expression profiling studies have shown that the genes for hyoscyamine biosynthesis are differentially expressed in various plant tissues and in response to different stimuli. biotechrep.irresearchgate.net For example, in Datura metel, the expression of genes such as PMT, TR-I, and H6H was found to be altered in response to UV-C radiation. biotechrep.irresearchgate.netbiotechrep.ir Similarly, treatment with ZnO nanoparticles and methyl jasmonate has been shown to upregulate the expression of these genes, leading to increased alkaloid production. fmsbi.comnih.gov

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of hyoscyamine is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is influenced by various factors, including developmental cues and environmental stresses. For instance, studies have shown that abiotic stressors like UV-C radiation can modulate the expression of key genes in the tropane alkaloid pathway. In Datura metel, UV-C light was found to increase the expression of PMT and TR-I genes after 48 hours, while H6H expression was elevated after 24 hours but then decreased. biotechrep.irresearchgate.net This indicates that different genes in the pathway can have distinct temporal responses to the same stimulus.

Elicitors such as methyl jasmonate (MJ) have also been shown to play a significant role in regulating the expression of these genes. In Hyoscyamus niger, MJ treatment led to changes in the expression of HnODC, HnPMT, HnTRI, and HnH6H. frontiersin.org Similarly, in Datura stramonium, MJ treatment enhanced the expression of PMT, TR1, and h6h genes in the roots, which is the primary site of alkaloid synthesis. nih.gov The transcription factor AaWRKR11 from Anisodus acutangulus has been identified to transcriptionally activate the expression of H6H, thereby regulating tropane alkaloid biosynthesis. mdpi.com These findings highlight the complex transcriptional network that governs the production of hyoscyamine and related alkaloids.

Spatiotemporal Gene Expression Patterns

The expression of hyoscyamine biosynthesis genes exhibits distinct spatiotemporal patterns, meaning their expression varies across different plant tissues and developmental stages. oup.com Generally, the initial steps of tropane alkaloid biosynthesis occur in the roots. researchgate.net In Anisodus luridus, for example, all 13 candidate genes for tropane alkaloid biosynthesis were found to be highly or specifically expressed in the root, particularly in the secondary root. mdpi.com

However, the final steps of the pathway, particularly the conversion of hyoscyamine to scopolamine by H6H, can show a more varied expression pattern. In Duboisia myoporoides, the transcript levels of pmt and tr-I were highest in the roots, while the h6h gene showed a different pattern, with significant expression also detected in the leaves of some developmental stages. oup.com Similarly, in Hyoscyamus niger, the H6H gene is expressed in the pericycle of branch roots. oup.com The spatiotemporal regulation of gene expression is crucial for controlling the site of synthesis and accumulation of hyoscyamine and its derivatives within the plant.

Genomic Organization and Evolution of Hyoscyamine Biosynthesis Genes

The genes involved in hyoscyamine biosynthesis are organized within the plant genome in a manner that reflects their evolutionary history. Recent advances in genome sequencing have provided valuable insights into the genomic architecture and evolution of this pathway. Chromosome-level genome assemblies of hyoscyamine-producing species like Anisodus acutangulus, Atropa belladonna, and Datura stramonium have been generated. pnas.orgnih.gov

These genomic studies have revealed that the biosynthetic pathway for medicinal tropane alkaloids is conserved among these distantly related species within the Solanaceae family. nih.gov A conserved gene cluster, combined with gene duplication events, appears to underlie the widespread distribution of tropane alkaloids in this family. nih.gov It is hypothesized that the genes for the branching pathways leading to medicinal tropane alkaloids like hyoscyamine evolved in early ancestral Solanaceae species but have since been lost in many lineages. nih.gov The exon/intron organization of the H6H gene from Hyoscyamus niger shows similarity to that of ethylene-forming enzymes, suggesting a common evolutionary origin. oup.com

Comparative Genomics with Related Alkaloid Pathways (e.g., Cocaine)

Comparative genomic studies between the hyoscyamine and cocaine biosynthetic pathways have provided fascinating insights into the convergent evolution of these similar, yet distinct, tropane alkaloid pathways. Cocaine is produced in plants from the Erythroxylaceae family, while hyoscyamine is synthesized in the Solanaceae family; these plant families diverged approximately 129.4 million years ago. pnas.org Despite the structural similarity of their tropane skeletons, the biosynthetic enzymes have evolved independently. pnas.orgnih.govnih.gov

For example, the initial methylation step in hyoscyamine biosynthesis is catalyzed by putrescine N-methyltransferase (PMT), whereas in cocaine biosynthesis, a different enzyme, spermidine synthase/N-methyltransferase (SPMT), is involved. pnas.org Phylogenetic analysis suggests that the absence of SPMT in ancestral asterid species contributed to this divergence. pnas.orgnih.gov Furthermore, the enzymes responsible for the reduction of the keto group on the tropane ring, tropinone reductase I (TRI) in the hyoscyamine pathway and methylecgonone reductase (MecgoR) in the cocaine pathway, belong to different enzyme families (short-chain dehydrogenase/reductase and aldo-keto reductase, respectively) and have different evolutionary origins. pnas.orgpnas.org These findings provide strong evidence for the independent recruitment and evolution of the enzymes in the hyoscyamine and cocaine biosynthetic pathways. pnas.orgresearchgate.net

Gene Duplication, Loss, and Neofunctionalization Events

The evolutionary trajectory of hyoscyamine biosynthesis is a compelling narrative of genetic innovation, shaped profoundly by gene duplication, subsequent loss in certain lineages, and the acquisition of new functions (neofunctionalization). These events collectively explain the specialized and phylogenetically restricted distribution of tropane alkaloids (TAs), such as hyoscyamine, primarily within the Solanaceae family. nih.govrepec.orgnih.gov Genomic and comparative analyses of TA-producing and non-producing plants reveal that the genetic toolkit for this pathway arose from a series of duplications of ancestral genes, which were then tailored for specific catalytic functions. repec.orgpnas.org

Gene Duplication as a Driving Force

Gene duplication is a fundamental mechanism providing the raw genetic material for evolutionary novelty. In the context of hyoscyamine biosynthesis, both tandem and large-scale segmental duplications have been instrumental. A conserved gene cluster, which includes key biosynthetic genes, combined with duplication events, underlies the wide distribution of TAs in the Solanaceae family. nih.govrepec.orgnih.gov

One of the clearest examples of this process is the evolution of tropinone reductases (TRs). In solanaceous plants, two distinct types of tropinone reductases, TRI and TRII, catalyze the reduction of the keto group in tropinone. mdpi.com These two enzymes are the result of a gene duplication event and represent a critical branch point in the pathway. mdpi.compnas.org TRI stereospecifically produces tropine, the direct precursor for hyoscyamine, while TRII produces pseudotropine, which leads to other alkaloids. mdpi.commdpi.com The differential expression and activity of these duplicated genes control the metabolic flux towards hyoscyamine production. mdpi.com

Another pivotal duplication event led to the evolution of putrescine N-methyltransferase (PMT), the enzyme catalyzing the first committed step in TA biosynthesis. It is suggested that PMT evolved from spermidine synthase (SPDS) through tandem duplication followed by neofunctionalization, highlighting how a gene from primary metabolism can be co-opted into a specialized secondary metabolic pathway. pnas.org

| Gene/Enzyme Family | Ancestral Gene/Family | Evolutionary Event | Resulting Function in Hyoscyamine Pathway |

| Putrescine N-methyltransferase (PMT) | Spermidine synthase (SPDS) | Tandem Duplication & Neofunctionalization | Catalyzes the first committed step: N-methylation of putrescine. pnas.org |

| Tropinone Reductases (TRI & TRII) | Ancestral reductase | Gene Duplication | Creates a metabolic branch point; TRI produces tropine for hyoscyamine synthesis. mdpi.compnas.org |

| CYP80F1 (Littorine Mutase) | Cytochrome P450 family | Duplication & Neofunctionalization | Catalyzes the rearrangement of littorine to form hyoscyamine aldehyde. researchgate.net |

Gene Loss and the Patchy Distribution of Hyoscyamine

While gene duplication provided the building blocks, subsequent gene loss events in various plant lineages have sculpted the current distribution of hyoscyamine. Genomic studies comparing TA-producing species like Atropa belladonna and Datura stramonium with non-producing relatives (e.g., tomato, tobacco) show that the biosynthetic pathway for medicinal TAs likely emerged in an early ancestor of the Solanaceae family. nih.govrepec.orgmdpi.com However, most lineages within the family subsequently lost the ability to produce these compounds due to the pseudogenization or complete deletion of one or more essential biosynthetic genes. nih.govrepec.orgmdpi.com

This pattern of multiple independent losses explains why hyoscyamine and its derivative scopolamine are restricted to specific tribes and species within the Solanaceae, despite their close evolutionary relationships with non-producing plants. nih.govnih.gov The absence of a complete, functional set of TA biosynthesis genes is the primary reason for the inability of many Solanaceae species to synthesize these alkaloids. mdpi.com For instance, comparative genomics revealed that the lack of spermidine synthase/N-methyltransferase (a key enzyme in the parallel cocaine pathway) in ancestral asterids contributed to the divergence of how polyamines are methylated in the hyoscyamine pathway. pnas.orgnih.gov Similarly, the syntenic gene for pyrrolidine ketide synthase (PYKS) in Datura stramonium appears to have lost its 5' exon in some related species, rendering it non-functional. pnas.org

Neofunctionalization: The Emergence of Novel Activities

Following duplication, neofunctionalization is the process where one copy of a gene pair acquires a new, beneficial function while the other copy retains the original function. This is a recurring theme in the evolution of the hyoscyamine pathway.

The evolution of cytochrome P450 enzymes in the pathway is a prominent example. Littorine mutase (CYP80F1), which catalyzes the critical rearrangement of littorine to hyoscyamine aldehyde, is a P450 enzyme that evolved a highly specialized function. researchgate.net Similarly, the evolution of ecgonone synthase CYP81AN15, an enzyme in the parallel cocaine pathway in the Erythroxylaceae family, emerged through the neofunctionalization of ancient tandemly duplicated genes. nih.govresearchgate.net While not directly in the hyoscyamine pathway, the independent recruitment and neofunctionalization of enzymes like these in different plant families to produce similar tropane skeletons underscore the power of this evolutionary mechanism. pnas.orgpnas.orgnih.govnih.gov The enzymes in the Solanaceae (for hyoscyamine) and Erythroxylaceae (for cocaine) pathways have been recruited independently from different protein groups to perform analogous reactions, demonstrating a remarkable case of convergent evolution. pnas.orgresearchgate.net

Table of Convergent Evolution in Tropane Alkaloid Biosynthesis

| Catalytic Step | Enzyme in Solanaceae (Hyoscyamine Pathway) | Enzyme in Erythroxylaceae (Cocaine Pathway) | Evolutionary Note |

|---|---|---|---|

| Tropinone Reduction | Tropinone Reductase (TRI/TRII) (SDR family) | MecgoR (AKR family) | Enzymes recruited from entirely different protein families (Short-chain Dehydrogenase/Reductase vs. Aldo-Keto Reductase) to perform the same reduction. pnas.org |

| Polyamine Methylation | Putrescine N-methyltransferase (PMT) | Spermidine synthase/N-methyltransferase (EnSPMT1) | Divergence in substrate (putrescine vs. spermidine) and independent evolution of the methyltransferase enzymes. pnas.org |

| Tropinone Formation | PYKS and CYP82M3 | EnPKS1/2 and CYP81AN15 | The polyketide synthases (PKS) and cytochrome P450s involved were recruited and evolved independently in each lineage. nih.govresearchgate.net |

Biotechnological Approaches for Hyoscyamine Research and Production

Plant Tissue Culture Systems for Hyoscyamine (B1674123) Research

In vitro culture of plant cells and organs is a cornerstone of biotechnological research on hyoscyamine. These systems allow for the study of biosynthetic pathways and the production of alkaloids under controlled laboratory conditions.

Callus cultures, which are masses of undifferentiated plant cells, represent a fundamental tool in plant biotechnology. While the production of tropane (B1204802) alkaloids in undifferentiated callus is often low, they serve as a crucial starting point for establishing other culture types and for studying cellular processes. fao.org Research has shown that callus cultures of Hyoscyamus species can produce hyoscyamine, and their yield can be influenced by various factors. nih.govekb.eg

For instance, studies on Hyoscyamus muticus callus cultures demonstrated that the application of precursors and elicitors can enhance growth and alkaloid content. research-nexus.net The addition of phenylalanine, a precursor in the tropane alkaloid pathway, at a concentration of 200 mg/l resulted in the highest observed hyoscyamine concentration of 3.01 mg/g dry weight. research-nexus.net Similarly, biotic elicitors like yeast extract have been shown to significantly boost callus growth. research-nexus.net In Hyoscyamus niger, callus cultures exhibited higher levels of tropane alkaloids compared to the leaves of the parent plant, indicating their potential as a production reservoir. However, the production can be variable; in Hyoscyamus aureus, the highest hyoscyamine content was found in callus grown on a specific medium formulation. nih.gov

Table 1: Effect of Elicitors and Precursors on Hyoscyamus muticus Callus

| Treatment | Concentration | Result | Reference |

|---|---|---|---|

| Yeast Extract | 0.75 g/l | Highest fresh weight (7.95 g/explant) | research-nexus.net |

| Phenylalanine | 200 mg/l | Highest hyoscyamine content (3.01 mg/g DW) | research-nexus.net |

Cell suspension cultures, where cells are grown in a liquid medium, offer advantages for scaling up production in bioreactors. However, maintaining high productivity of hyoscyamine in suspension cultures has been a challenge, as yields are often lower than in differentiated tissues. fao.org

Research into Hyoscyamus niger suspension cultures has explored various strategies to optimize conditions for alkaloid formation. Factors such as medium composition, aeration, and plant growth regulators significantly impact cell growth and hyoscyamine production. tandfonline.com For example, reducing the phosphate (B84403) concentration and omitting auxins from the culture medium led to a hyoscyamine content of 0.05% dry weight. tandfonline.com The addition of precursors like N-methylputrescine and tropine (B42219) has also been shown to increase alkaloid formation, though results can be variable. tandfonline.com Elicitation with yeast extract in H. niger suspension cultures was found to significantly increase the production of both hyoscyamine and its derivative, scopolamine (B1681570). usm.my

Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes, are a particularly effective system for producing root-derived secondary metabolites like hyoscyamine. mdpi.comcabidigitallibrary.org These cultures are known for their rapid growth in hormone-free media, genetic stability, and high productivity, often comparable to or exceeding that of the parent plant's roots. researchgate.netnih.gov

The transformation process involves the transfer of a segment of DNA (T-DNA) from the bacterium's root-inducing (Ri) plasmid into the plant's genome. mdpi.com This results in the formation of highly branched, plagiotropic roots at the infection site. These transformed root cultures have been established for numerous tropane alkaloid-producing species, including Datura, Hyoscyamus, and Atropa. cabidigitallibrary.orgnih.govpomics.com

Hairy root cultures of Datura stramonium have been shown to produce hyoscyamine as a major alkaloid, accounting for at least 0.3% of the dry matter, a level comparable to the intact plant. nih.gov Similarly, hairy root cultures of Hyoscyamus muticus have demonstrated stable growth and alkaloid production. cabidigitallibrary.org The productivity of these cultures can be further optimized by manipulating the culture medium composition and other environmental factors. researchgate.netresearchgate.net For example, studies have shown that diluted culture media can be more effective for hyoscyamine production than full-strength media. researchgate.net

Cell Suspension Cultures

Metabolic Engineering Strategies

Metabolic engineering offers powerful tools to enhance hyoscyamine production by modifying the plant's biosynthetic pathways. These strategies typically involve the manipulation of genes encoding key enzymes to increase the flow of metabolites toward the desired product. univ-tours.fr

A primary strategy in metabolic engineering is the overexpression of genes that code for rate-limiting enzymes in the biosynthetic pathway.

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in the tropane alkaloid pathway, making its gene (pmt) a key target for manipulation. nih.govnih.gov Overexpression of the pmt gene has led to increased tropane alkaloid accumulation in several species. In Datura metel hairy roots, pmt overexpression enhanced the production of both hyoscyamine and scopolamine. oup.comoup.com However, in Hyoscyamus muticus, the same strategy primarily increased hyoscyamine levels, suggesting species-specific regulatory differences. oup.comoup.com In some cases, such as in Atropa belladonna, overexpressing pmt alone was not sufficient to increase final alkaloid content, indicating that other steps downstream might be rate-limiting. nih.govresearchgate.net

Simultaneous Overexpression: A more effective approach often involves the simultaneous overexpression of multiple genes. Co-expression of pmt and h6h in Hyoscyamus niger hairy roots resulted in a synergistic effect, leading to a scopolamine production of 411 mg/liter, which was significantly higher than transformations with either single gene. oup.compnas.org Similarly, co-overexpression in Atropa belladonna hairy roots led to an 11-fold increase in hyoscyamine and a 5-fold increase in scopolamine compared to non-transgenic cultures. pomics.com

Hyoscyamine Dehydrogenase (AbHDH): Recently, a hyoscyamine dehydrogenase gene (AbHDH) was identified in Atropa belladonna. This enzyme catalyzes the reduction of hyoscyamine aldehyde to form hyoscyamine. acs.orgresearchgate.net Overexpression of AbHDH in A. belladonna root cultures significantly enhanced the biosynthesis of hyoscyamine, as well as the downstream products anisodamine (B1666042) and scopolamine, pointing to a new and promising target for metabolic engineering. acs.orgresearchgate.net

Table 2: Impact of Gene Overexpression on Tropane Alkaloid Production

| Gene(s) Overexpressed | Plant System | Primary Outcome | Reference |

|---|---|---|---|

| pmt | Datura metel hairy roots | Increased hyoscyamine and scopolamine | oup.com |

| pmt | Hyoscyamus muticus hairy roots | Increased hyoscyamine only | oup.com |

| pmt and h6h | Hyoscyamus niger hairy roots | 9-fold increase in scopolamine vs. wild-type | pnas.org |

| pmt and h6h | Atropa belladonna hairy roots | 11-fold increase in hyoscyamine vs. non-transgenic | pomics.com |

| AbHDH | Atropa belladonna root cultures | Enhanced hyoscyamine, anisodamine, and scopolamine | acs.org |

Gene silencing techniques, such as RNA interference (RNAi), provide a way to down-regulate the expression of specific genes. This can be used to block competing metabolic pathways, thereby redirecting precursors toward hyoscyamine synthesis.

For example, silencing the gene for CYP80F1, an enzyme that converts littorine (B1216117) to hyoscyamine aldehyde, resulted in reduced hyoscyamine levels and an accumulation of the precursor littorine in Hyoscyamus niger. mdpi.comnih.gov This demonstrates the potential of gene silencing to probe pathway functions and potentially modulate alkaloid profiles. Another study used virus-induced gene silencing (VIGS) in Atropa belladonna to show that a specific aminotransferase is essential for hyoscyamine biosynthesis. oup.com

Interestingly, when the newly discovered AbHDH gene was suppressed using RNAi in A. belladonna root cultures, it did not lead to a decrease in hyoscyamine production but did cause an accumulation of the substrate, hyoscyamine aldehyde. acs.orgresearchgate.net This suggests the presence of redundant or alternative pathways for this conversion step in the plant.

Elicitation Strategies for Enhanced Production

Elicitation, the induction of defense responses in plant cells and tissues using various agents known as elicitors, has emerged as a powerful strategy to enhance the production of secondary metabolites like hyoscyamine. These elicitors can be either biotic (derived from living organisms) or abiotic (physical or chemical in nature) and trigger a signaling cascade that upregulates the biosynthetic pathways of target compounds.

Jasmonic Acid: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors that mimic the plant's response to wounding or pathogen attack. ijbiotech.com Studies have shown that the application of jasmonic acid can significantly increase hyoscyamine production in various plant culture systems. For instance, in hairy root cultures of Datura stramonium, treatment with jasmonic acid led to a substantial increase in hyoscyamine levels. frontiersin.orgresearchgate.net One study demonstrated that applying 0.06 mM jasmonic acid for 24 hours resulted in a 290% increase in hyoscyamine content without significantly inhibiting biomass growth. ijbiotech.com Another report indicated that jasmonic acid elicitation in an optimized medium enhanced hyoscyamine production by 212.7%. researchgate.net In callus cultures of Hyoscyamus albus, the addition of 2 mg/L of jasmonic acid to the culture medium promoted the highest accumulation of hyoscyamine, reaching 585.8 micrograms per gram of dry weight after six weeks. aip.org However, the response can be complex, as increased concentrations of MeJA in Hyoscyamus muticus root cultures enhanced the expression of hyoscyamine 6β-hydroxylase (H6H) but led to an accumulation of hyoscyamine and a decrease in scopolamine. mdpi.com

Tobamoviruses: The use of live viruses as elicitors is a less common but promising approach. Research has demonstrated that infecting Datura stramonium plants with tobamoviruses, such as Pepper mild mottle virus (PMMoV), Tomato mosaic virus (ToMV), and Tobacco mosaic virus (TMV), can significantly boost hyoscyamine content. sciprofiles.comresearchgate.netmdpi.com In one study, elicitation with these viruses increased hyoscyamine content in the plant's capsules by 1.23 to 2.34 times compared to non-infected plants. researchgate.net The most effective elicitors, PMMoV and a specific isolate of ToMV, raised the hyoscyamine concentration to over 19 mg/g of fresh capsule weight. sciprofiles.comresearchgate.net The effect was even more pronounced in the roots, where elicited plants showed a 5.41 to 16.54-fold increase in hyoscyamine content. sciprofiles.comresearchgate.net The most potent elicitor, a different isolate of ToMV, elevated the hyoscyamine production in roots to over 20 mg/g of fresh weight. sciprofiles.comresearchgate.net These findings highlight the potential of viral elicitation as a valuable method for enhancing hyoscyamine biosynthesis. nih.govresearchgate.net

Silver Nitrate (B79036): Silver nitrate (AgNO₃) is an abiotic elicitor that has been shown to influence the production of tropane alkaloids. In a study on callus cultures of Atropa belladonna, the addition of silver nanoparticles (AgNPs), derived from silver nitrate, to the culture medium enhanced the production of total alkaloids, including hyoscyamine. curresweb.com Similarly, in hairy root cultures of Hyoscyamus muticus, treatment with AgNPs at a concentration of 100 mg/L led to the maximum value of hyoscyamine at 0.046% in the extract of hairy roots derived from root explants. nih.gov The treatment with various biotic or abiotic elicitors, including silver nitrate, can improve the production of tropane alkaloids. mdpi.com

Table 1: Effects of Different Elicitors on Hyoscyamine Production

| Elicitor | Plant System | Observed Effect on Hyoscyamine Production | Reference |

|---|---|---|---|

| Jasmonic Acid | Datura stramonium hairy roots | 290% increase with 0.06 mM JA for 24h | ijbiotech.com |

| Jasmonic Acid | Datura stramonium hairy roots | 212.7% enhancement in optimized medium | researchgate.net |

| Jasmonic Acid | Hyoscyamus albus callus culture | 585.8 µg/g dry weight at 2 mg/L JA | aip.org |

| Tobamoviruses | Datura stramonium plants (capsules) | 1.23–2.34 times increase | researchgate.net |

| Tobamoviruses | Datura stramonium plants (roots) | 5.41–16.54 times increase | researchgate.net |

| Silver Nanoparticles | Hyoscyamus muticus hairy roots | 0.046% hyoscyamine in extract at 100 mg/L | nih.gov |

| Silver Nanoparticles | Atropa belladonna callus cultures | Enhanced production of total alkaloids | curresweb.com |

Precursor Feeding and Metabolic Flux Analysis

Precursor Feeding: The biosynthesis of hyoscyamine is a complex process that relies on the availability of specific precursor molecules. researchgate.net Supplementing the culture medium with these precursors can be an effective strategy to increase the yield of the final product, especially if the endogenous supply of these precursors is a limiting factor. researchgate.net The primary precursors for the tropane ring of hyoscyamine are derived from the amino acids ornithine and arginine, while the tropic acid moiety is derived from phenylalanine. mdpi.comwikipedia.org

Studies have shown that feeding precursors can enhance hyoscyamine production. For example, in suspension cultures of Hyoscyamus niger, the addition of N-methylputrescine, tropine, phenylalanine, and tropic acid increased alkaloid formation. tandfonline.com In transformed root cultures of Datura innoxia, the supplementation of L-phenylalanine or DL-β-phenyllactic acid, in combination with a surfactant, significantly increased the total hyoscyamine content. mdpi.comresearchgate.net This suggests that the endogenous level of phenylalanine can be a limiting factor for the alkaloid pathway. researchgate.net However, the effectiveness of precursor feeding can be species-dependent, as ornithine, a key precursor, did not increase hyoscyamine production in transformed root cultures of D. innoxia in one study. researchgate.net

Metabolic Flux Analysis: Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. By using isotopically labeled precursors, such as those containing ¹³C, researchers can trace the flow of atoms through the metabolic network and determine the flux through different pathways. researchgate.net This information is crucial for identifying bottlenecks and rate-limiting steps in the biosynthesis of hyoscyamine.

For instance, NMR-based metabolic flux analysis has been used to study the kinetics of tropane alkaloid biosynthesis in hairy root cultures of Datura innoxia. researchgate.net By feeding labeled precursors of the tropoyl moiety, researchers can analyze the kinetics of carbon-13 incorporation into metabolites like littorine and hyoscyamine. researchgate.net Such studies have been instrumental in elucidating the rearrangement of littorine to hyoscyamine. researchgate.netrsc.org Understanding the metabolic flux provides a rational basis for metabolic engineering strategies aimed at redirecting the flow of intermediates towards the desired product, hyoscyamine.

Heterologous Production Systems

The low yield of hyoscyamine from its natural plant sources has driven research into developing alternative production platforms. Heterologous production, which involves expressing the biosynthetic pathway genes in a more tractable host organism, offers a promising solution. bohrium.com

De Novo Synthesis in Microbial Hosts (e.g., Yeast)

The baker's yeast, Saccharomyces cerevisiae, has emerged as a popular chassis for the heterologous production of plant-derived natural products due to its well-characterized genetics and amenability to genetic engineering. mdpi.com Significant progress has been made in engineering yeast to produce hyoscyamine de novo from simple sugars and amino acids. pnas.orgnih.govresearchgate.netnih.govnih.gov

This ambitious undertaking required the reconstruction of the complex, multi-step hyoscyamine biosynthetic pathway, which in plants is distributed across different subcellular compartments. pnas.orgnih.govpnas.org Researchers have successfully integrated over 20 different enzymes from yeast, bacteria, and plants into the yeast cell, carefully targeting them to specific locations like the cytosol, mitochondria, and vacuole to mimic the spatial organization of the natural pathway. pnas.orgnih.gov Key steps included engineering the biosynthesis of the precursor tropine and then combining it with the tropic acid moiety. nih.gov

A major challenge was the functional expression of plant enzymes, such as the acyltransferase responsible for esterifying tropine, which required protein engineering and trafficking to the yeast vacuole. nih.gov Furthermore, overcoming transport limitations of pathway intermediates across cellular membranes was critical. pnas.orgnih.govpnas.org By incorporating plant-derived transporters and optimizing culture conditions, researchers achieved a more than 100-fold improvement in de novo hyoscyamine production, reaching titers of 480 µg/L. pnas.orgnih.govpnas.org These efforts not only demonstrate the feasibility of microbial hyoscyamine production but also provide a powerful platform for producing novel tropane alkaloid derivatives. pnas.orgnih.gov

Reconstitution of Pathway in Model Plants (Nicotiana benthamiana)

Nicotiana benthamiana, a relative of tobacco, has become a widely used model organism for the transient reconstitution of complex biosynthetic pathways. mdpi.comnih.gov Its ability to be easily and rapidly transformed with multiple genes simultaneously through agroinfiltration makes it an ideal "plant factory" for pathway elucidation and metabolic engineering. nih.gov

Recently, scientists have successfully achieved the de novo synthesis of hyoscyamine and its derivative scopolamine in N. benthamiana. mdpi.com This was accomplished by co-expressing a suite of 13 biosynthetic genes, originally identified from tropane alkaloid-producing plants like Anisodus luridus, in the leaves of N. benthamiana. mdpi.com The successful detection of hyoscyamine in the leaf extracts confirmed the functional reconstitution of the entire pathway in this heterologous plant host. mdpi.com

This breakthrough not only provides a powerful tool for discovering and characterizing new genes involved in tropane alkaloid biosynthesis but also opens up new avenues for producing these valuable pharmaceuticals in a fast, scalable, and contained plant-based system. mdpi.comacs.orguniv-tours.frnih.govresearcher.life The ability to reconstruct the entire pathway from simple endogenous metabolites in N. benthamiana represents a significant step towards developing commercially viable plant-based production platforms for hyoscyamine and other tropane alkaloids. mdpi.comacs.orguniv-tours.frnih.gov

Advanced Analytical Methodologies in Hyoscyamine Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of hyoscyamine (B1674123) and related tropane (B1204802) alkaloids. tubitak.gov.tr Its versatility allows for both qualitative and quantitative assessments, often with high sensitivity and specificity. ontosight.ai

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the quantitative determination of hyoscyamine. ontosight.ai Its application extends to the analysis of pharmaceutical dosage forms, where it can effectively separate hyoscyamine from other alkaloids like scopolamine (B1681570). researchgate.net A common approach involves using a reverse-phase column, such as a Primesep 200, which contains embedded acidic ionizable groups capable of retaining hyoscyamine. sielc.com

The enantiomeric nature of hyoscyamine, with (-)-hyoscyamine being the biologically active form and its tendency to racemize into the inactive (+)-hyoscyamine, makes chiral separation critical. urjc.es Chiral HPLC is the definitive method for this purpose. Various chiral stationary phases (CSPs) have been successfully utilized for the enantioselective determination of hyoscyamine.

Recent research has demonstrated the successful development of a chiral HPLC-tandem mass spectrometry (MS/MS) method for the determination of (-)- and (+)-hyoscyamine. urjc.es This method achieved a chiral resolution (Rs) of 1.59 within 6.5 minutes using a Chiralpak® AY-3 polysaccharide-based stationary phase column with ethanol (B145695) containing 0.05% diethylamine (B46881) as the mobile phase. urjc.es Other studies have utilized a Chirobiotic V chiral stationary phase for the simultaneous enantioselective determination of R,S-propranolol and R,S-hyoscyamine in human plasma. sci-hub.st Another approach involved using an αl-acid glycoprotein (B1211001) (AGP) column, achieving a stereochemical separation factor (ά) of 1.29 and a resolution factor (Rs) of 1.60 for hyoscyamine sulfate. nih.gov

The combination of HPLC with a circular dichroism (CD) detector offers an alternative for determining the enantiomeric purity of hyoscyamine without requiring complete chiral separation. nih.gov This technique allows for a shorter analysis time compared to traditional chiral HPLC methods. nih.gov

Table 1: Chiral HPLC Methods for Hyoscyamine Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Chiralpak® AY-3 | Ethanol with 0.05% diethylamine | MS/MS | Achieved chiral resolution (Rs) of 1.59 in 6.5 minutes. | urjc.es |

| Chirobiotic V | Methanol:acetic acid:triethylamine (gradient) | APCI-MS | Simultaneous determination of R,S-propranolol and R,S-hyoscyamine; enantioselective separation factor (α) of 1.07 for hyoscyamine. | sci-hub.st |

| αl-acid glycoprotein (AGP) | Not specified | UV | Stereochemical separation factor (ά) of 1.29 and resolution (Rs) of 1.60 for hyoscyamine sulfate. | nih.gov |

| Not applicable (reversed-phase with CD detection) | Not specified | HPLC-CD | Determined enantiomeric purity without full chiral separation, reducing analysis time. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for both the qualitative and quantitative analysis of hyoscyamine, particularly in complex biological matrices. ontosight.ai It is frequently used for the determination of tropane alkaloids in plant materials. tubitak.gov.trmdpi.com For instance, a capillary GC-MS method was used to determine the hyoscyamine content in the leaves and roots of Hyoscyamus reticulatus, finding concentrations of 0.036 ± 0.004% and 0.056 ± 0.011%, respectively. tubitak.gov.trtubitak.gov.tr This method demonstrated a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL for hyoscyamine. tubitak.gov.trtubitak.gov.tr

Due to the thermal instability of hyoscyamine, derivatization is often necessary for successful GC-MS analysis. mdpi.com Silylation is a common derivatization technique, with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being found to be effective. nih.gov The resulting trimethylsilyl (B98337) (TMS) derivatives of hyoscyamine and other belladonna alkaloids provide characteristic mass spectra useful for identification. nih.gov

**Table 2: Quantitative GC-MS Analysis of Hyoscyamine in *Hyoscyamus reticulatus***

| Plant Part | Hyoscyamine Content (%) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) | Reference |

|---|---|---|---|---|

| Leaves | 0.036 ± 0.004 | 3.125 | 6.25 | tubitak.gov.trtubitak.gov.tr |

| Roots | 0.056 ± 0.011 | 3.125 | 6.25 | tubitak.gov.trtubitak.gov.tr |

Thin-Layer Chromatography (TLC)-Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more rapid method for the simultaneous quantification of hyoscyamine and scopolamine in plant materials and their cultures. nih.gov This method has been shown to provide results that correlate well with those obtained by GC. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)-densitometry has been developed for the quantitative determination of tropane alkaloids in various plant species. researchgate.net For the analysis of hyoscyamine, separation can be achieved on silica (B1680970) gel HPTLC plates with a mobile phase such as chloroform:methanol:acetone:25% ammonium (B1175870) hydroxide (B78521) (75:15:10:1.6 v/v/v/v). researchgate.netnih.gov After development, the plates are typically derivatized with Dragendorff's reagent, and the resulting spots are quantified by scanning densitometry at a specific wavelength, such as 520 nm. researchgate.netnih.gov

Spectroscopic Methods (excluding basic compound identification)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a vital role in delving deeper into the structural and dynamic properties of hyoscyamine, going beyond simple identification.

Nuclear Magnetic Resonance (NMR) for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of hyoscyamine and for studying its biosynthetic pathways. Carbon-13 NMR (¹³C-NMR) is particularly useful for investigating the enantiomeric differentiation of hyoscyamine. researchgate.netresearchgate.net By using a chiral lanthanide shift reagent in combination with trifluoroacetic acid, it is possible to induce splitting of the ¹³C-NMR signals of the two enantiomers, allowing for the determination of their ratio in a sample. researchgate.netresearchgate.net This method has been successfully applied to determine that S-(-)-hyoscyamine is the unique enantiomer present in an extract of Datura stramonium. researchgate.net

Other Analytical Approaches

Beyond the mainstream chromatographic and spectroscopic methods, other analytical techniques have been explored for hyoscyamine analysis. A radioimmunoassay has been developed for the analysis of atropine (B194438) (the racemic form of hyoscyamine), which is noted for its rapidity and sensitivity. nih.gov Additionally, a post-column derivatization system using a fluorimetric ion-pair technique has been described for the determination of amines like hyoscyamine, with a detection limit of 200 pg. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been adapted for the detection and quantification of L-hyoscyamine (B7768854) residues in animal-derived food products. nih.gov

Immunological Methods

Immunological assays have emerged as powerful analytical tools in hyoscyamine research, offering high sensitivity and specificity for its detection and quantification in various matrices, including plant tissues and biological fluids. isciii.es These methods are based on the principle of competitive binding between the target analyte (hyoscyamine) and a labeled tracer for a limited number of specific antibody binding sites. The development of these assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), has facilitated rapid screening and quantification, complementing traditional chromatographic techniques. isciii.esmdpi.com